![molecular formula C12H9N3 B135153 1,10-Phenanthrolin-5-amine CAS No. 54258-41-2](/img/structure/B135153.png)
1,10-Phenanthrolin-5-amine
Overview
Description
1,10-Phenanthrolin-5-amine, also known as (1,10)-Phenanthrolin-5-ylamine, is a heterocyclic compound . It has the empirical formula C12H9N3 and a molecular weight of 195.22 . It is used in the synthesis of bis-[1,10]phenanthrolin-5-yl-pyromellitic diimide (Bphen-PMD), which can find applications in organic light-emitting devices . It is also a potential fluorescent label for DNA detection and is used as a mediator for glucose oxidase for the development of biosensors and biofuel cells .
Molecular Structure Analysis
The molecular structure of 1,10-Phenanthrolin-5-amine is represented by the SMILES stringNc1cc2cccnc2c3ncccc13
. Unfortunately, the search results do not provide a detailed analysis of the molecular structure. Physical And Chemical Properties Analysis
1,10-Phenanthrolin-5-amine has a density of 1.3±0.1 g/cm3, a boiling point of 441.1±30.0 °C at 760 mmHg, and a flash point of 250.8±11.8 °C . It has 3 H bond acceptors, 2 H bond donors, and no freely rotating bonds .Scientific Research Applications
Organic Light-Emitting Devices
1,10-Phenanthrolin-5-amine can be used in the synthesis of bis-[1,10]phenanthrolin-5-yl-pyromellitic diimide (Bphen-PMD), which can find applications in organic light-emitting devices .
Cancer Research
This compound has been used in the synthesis of novel imine-based ligands, such as 2-(1,10-phenanthrolin-5-yl)imino)methyl)-5-bromophenol (PIB) and N-(1,10-phenanthrolin-5-yl)-1-(thiophen-3-yl)methanimine (PTM) ligands . These ligands have shown potential in cancer research, as they have demonstrated selective cytotoxicity against breast, cervical, colorectal, and prostate cancer cell lines in in vitro assays .
Mechanism of Action
- Primary Targets : 1,10-Phenanthrolin-5-amine (also known as 5-amino-1,10-phenanthroline) is a compound with diverse activities. One of its primary targets is Mycobacterium tuberculosis , a bacterium responsible for tuberculosis (TB) infections .
Target of Action
Mode of Action
Safety and Hazards
1,10-Phenanthrolin-5-amine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been classified as Acute Tox. 4 Oral, Eye Dam. 1, and Skin Sens. 1 . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .
properties
IUPAC Name |
1,10-phenanthrolin-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c13-10-7-8-3-1-5-14-11(8)12-9(10)4-2-6-15-12/h1-7H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPSSMOJHLISJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C3C=CC=NC3=C2N=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345775 | |
Record name | 1,10-Phenanthrolin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,10-Phenanthrolin-5-amine | |
CAS RN |
54258-41-2 | |
Record name | 1,10-Phenanthrolin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1,10)Phenanthrolin-5-ylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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